![molecular formula C15H12N4O5 B2982781 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034459-86-2](/img/structure/B2982781.png)
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components, including a 5-methylisoxazole, a 1,2,4-oxadiazole, and a benzo[d][1,3]dioxole . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . 1,2,4-Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . In-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has allowed researchers to propose crystallization mechanisms .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps . The presence of different solvents, flexibility, and the presence/absence of certain interactions can modulate the competition between amide-containing isoxazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Aplicaciones Científicas De Investigación
Auxiliary-Directed Palladium-Catalyzed Activation
One study describes the use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation. This approach facilitated the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the creation of various γ-substituted non-natural amino acids. The isoxazole-3-carboxamide directing group, in particular, proved to be removable and recoverable under mild conditions, highlighting its utility in synthesizing complex organic molecules (Pasunooti et al., 2015).
Antimicrobial Activity
Another study focused on the synthesis of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, demonstrating their potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria. This work emphasizes the relevance of oxadiazole derivatives in developing new therapeutic agents with antimicrobial properties (Vodela et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription. It is involved in various cellular processes, including cell cycle progression, inflammation, and cancer progression .
Mode of Action
The compound interacts with its target, BRD4, by binding to it . This binding activity is potent, with ΔTm values exceeding 6 °C . The binding patterns of the compound with BRD4 have been characterized through the obtained crystal structures
Pharmacokinetics
The presence of the benzo[d][1,3]dioxole and isoxazole moieties in the compound might influence its pharmacokinetic properties, as these groups are known to have significant impacts on the bioavailability of drugs .
Result of Action
The compound exhibits potent binding activities with BRD4 , which suggests that it could potentially influence the cellular processes regulated by this protein.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt the interactions between the compound and its target . Additionally, the compound’s flexibility and the presence or absence of certain interactions (such as amide–amide interactions) can modulate its action .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-4-10(18-23-8)14-17-13(24-19-14)6-16-15(20)9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMGORDDSQWROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



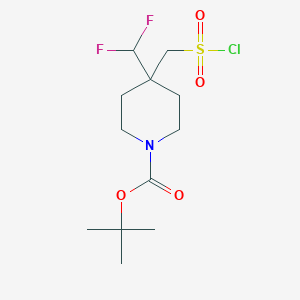
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
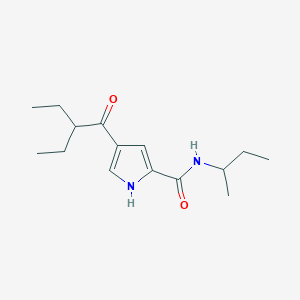
![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)
![N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2982705.png)
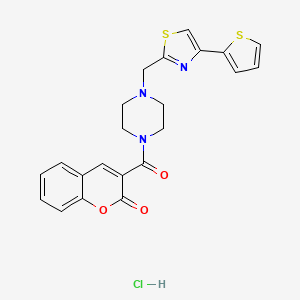
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)
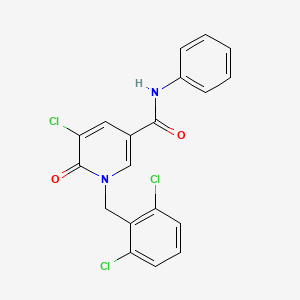
![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)
![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)
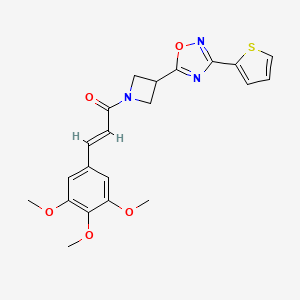
methanone](/img/structure/B2982718.png)